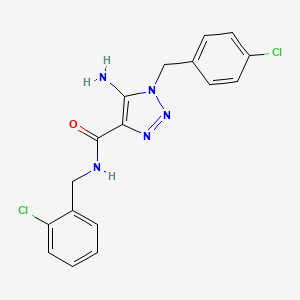

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

描述

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

属性

IUPAC Name |

5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPFDMJVCOSKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the chlorophenyl groups: This step involves the use of chlorophenylmethyl halides in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

化学反应分析

Types of Reactions

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

科学研究应用

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities that make it a valuable compound in various research fields.

Enzyme Inhibition

Acetylcholinesterase Inhibition :

- This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The inhibitory activity is attributed to specific substituents on the triazole ring that enhance binding affinity to the enzyme. Reported IC₅₀ values for related triazole derivatives are as low as 0.23 μM, indicating strong inhibitory potential.

Butyrylcholinesterase Inhibition :

- Similar studies indicate that this compound may also inhibit butyrylcholinesterase (BuChE), which is another target in neurodegenerative disease treatment.

Antimicrobial and Antiparasitic Activity

Antimicrobial Properties :

- Research indicates that this compound possesses antimicrobial properties against various pathogens. The presence of the triazole moiety is significant for its pharmacological effects, including anti-inflammatory and antitumor activities.

Antiparasitic Activity :

- The compound has demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown significant suppression of parasite burden in animal models, with some derivatives achieving submicromolar activity (pEC₅₀ > 6) and favorable pharmacokinetic properties such as improved solubility and metabolic stability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

- Substituents on the Triazole Ring : Variations in substituents significantly impact AChE inhibitory activity; for instance, phenyl or diphenyl groups are associated with improved potency compared to other groups.

- Linker Variability : The nature and length of linkers connecting the triazole moiety to aromatic rings also play a crucial role in determining biological efficacy.

Case Studies

Several studies highlight the potential applications of this compound:

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Antiparasitic Efficacy |

|---|---|---|---|

| Compound 1 | 0.23 | Not reported | Moderate |

| Compound 2 | 0.12 | Not reported | High |

| Compound 3 (5-amino derivative) | Submicromolar | Not reported | Significant |

A study published in Medicinal Chemistry emphasized a series of triazole derivatives exhibiting significant AChE inhibition and neuroprotective effects in cellular models exposed to oxidative stress.

作用机制

The mechanism of action of 5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features.

Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.

Tetrazole: A similar heterocyclic compound with four nitrogen atoms in the ring.

Uniqueness

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorophenyl groups and the amino group These functional groups confer specific chemical and biological properties that distinguish it from other triazole derivatives

生物活性

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer domains. The triazole ring structure is known for its diverse biological properties, making it a focal point for drug discovery and development.

- Molecular Formula : C₁₈H₁₈ClN₅O

- Molecular Weight : 355.8 g/mol

- CAS Number : 899972-77-1

Antimicrobial and Antifungal Properties

Triazole derivatives, including this compound, have demonstrated significant antimicrobial and antifungal activities. Research indicates that compounds with triazole rings can inhibit the growth of various pathogenic fungi and bacteria. For instance, studies have shown that related triazole compounds exhibit potent activity against fungal strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into similar compounds revealed that modifications in the triazole structure could enhance their cytotoxic effects against cancer cell lines. For example, certain triazole derivatives have shown IC₅₀ values in the low micromolar range against various cancer types, indicating their potential as therapeutic agents . Specifically, compounds with substituents like chlorobenzyl groups have been associated with improved activity against human cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for cell proliferation in cancer and microbial growth.

- Disruption of Cell Membranes : The compound may interact with cellular membranes, leading to increased permeability and subsequent cell death.

- Modulation of Signaling Pathways : Some studies suggest that triazoles can interfere with signaling pathways involved in inflammation and apoptosis .

Study on Antifungal Activity

A study conducted on the antifungal properties of carboxamide derivatives highlighted the effectiveness of triazoles against phytopathogenic fungi. The compound exhibited significant inhibition of mycelial growth in vitro, suggesting its potential application in agricultural settings .

Investigation of Anticancer Properties

A recent publication explored the anticancer effects of related triazole compounds. It reported that modifications at specific positions on the triazole ring led to enhanced potency against breast and colon cancer cell lines. The findings indicated that these compounds could serve as templates for developing more effective anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O |

| Molecular Weight | 355.8 g/mol |

| CAS Number | 899972-77-1 |

| Antimicrobial Activity | Effective against C. albicans, A. niger |

| Anticancer Activity | IC₅₀ values in low μM range |

| Mechanism of Action | Enzyme inhibition, membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。